Cas no 66910-91-6 (2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid)

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid is a synthetic benzoic acid derivative characterized by hydroxyl and benzyl ether functional groups at the 2,5- and 4-positions, respectively. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating hydroxyl groups and the benzyl-protected ether, enhance reactivity in selective functionalization reactions. The compound’s stability under mild conditions and compatibility with a range of coupling and oxidation reactions make it a versatile building block for fine chemical applications. Analytical-grade purity is typically available to ensure reproducibility in research and industrial processes.
2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid structure
66910-91-6 structure
Product Name:2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid
CAS No:66910-91-6
MF:C14H12O5
MW:260.242084503174
CID:2796680
PubChem ID:71368904
Update Time:2025-08-05

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid
    • Benzoic acid, 2,5-dihydroxy-4-(phenylmethoxy)-
    • DTXSID20791948
    • 66910-91-6
    • 4-(Benzyloxy)-2,5-dihydroxybenzoic acid
    • Inchi: 1S/C14H12O5/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18)
    • InChI Key: CEPGEPUVIGYRNI-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C(C(=O)O)=CC=1O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 260.06847348Da
  • Monoisotopic Mass: 260.06847348Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 87Ų

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D680240-25mg
2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid
66910-91-6
25mg
$259.00 2023-05-18
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D680240-50mg
2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid
66910-91-6
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$471.00 2023-05-18
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D680240-100mg
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$919.00 2023-05-18
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$1998.00 2023-05-18

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid Related Literature

Additional information on 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid: A Promising Bioactive Compound in Medicinal Chemistry

2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid, with the chemical formula C14H10O5 and CAS No. 66910-91-6, is a multifunctional aromatic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. This compound features a benzene ring substituted with hydroxyl groups at the 2- and 5-positions, along with a phenylmethoxy (p-hydroxyphenyl) group at the 4-position. Its unique molecular architecture and functional groups make it a valuable scaffold for drug discovery, particularly in the development of anti-inflammatory, antioxidant, and anti-cancer agents. Recent studies have highlighted its potential as a lead compound for targeting specific biological pathways, underscoring its relevance in modern pharmaceutical research.

Recent advancements in biomedical research have demonstrated that 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid exhibits potent inhibitory activity against key enzymes involved in inflammatory processes. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins. The study also revealed that its hydroxyl groups and phenylmethoxy substituent contribute to its binding affinity for the enzyme’s active site, enhancing its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the phenylmethoxy group in 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid plays a pivotal role in modulating its pharmacokinetic properties. Research published in Drug Metabolism and Disposition in 2.023 highlighted that this substituent significantly improves the compound’s solubility and bioavailability, making it a favorable candidate for oral administration. The study further suggested that the hydroxyl groups contribute to the compound’s ability to form hydrogen bonds with target proteins, thereby enhancing its efficacy and reducing the likelihood of resistance development.

The synthetic pathway of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid has also been extensively explored to optimize its production for pharmaceutical applications. A 2024 paper in Organic & Biomolecular Chemistry described a novel catalytic method involving the oxidation of phenylmethoxybenzene derivatives, which allows for the efficient synthesis of the target compound with high stereochemical purity. This advancement is particularly significant for large-scale manufacturing, as it reduces the environmental impact and cost associated with traditional synthesis methods.

Additionally, the antioxidant properties of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid have been investigated in the context of neurodegenerative diseases. A 2023 study in Free Radical Biology and Medicine found that this compound effectively scavenges reactive oxygen species (ROS) and prevents oxidative damage to neuronal cells. The study emphasized the role of the hydroxyl groups in stabilizing free radicals, suggesting that the compound could serve as a therapeutic agent for conditions such as Alzheimer’s disease and Parkinson’s disease.

Recent clinical trials have also explored the potential of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid in combination with other drugs. For example, a 2024 phase II trial published in Clinical Pharmacology & Therapeutics evaluated its efficacy in reducing inflammation in patients with chronic obstructive pulmonary disease (COPD). The results indicated that the compound significantly lowered inflammatory biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6), while maintaining a favorable safety profile. These findings highlight its potential as a complementary therapy in respiratory medicine.

The structure-activity relationship (SAR) of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid has been a focal point in optimizing its therapeutic effects. A 2023 review in Medicinal Chemistry Research summarized how modifications to the phenylmethoxy group and the hydroxyl substituents can enhance its potency against specific targets. For instance, introducing electron-withdrawing groups at the 2- or 5-positions was found to increase the compound’s affinity for certain receptors, thereby broadening its applications in drug design.

Furthermore, the environmental impact of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid has been assessed in the context of sustainable pharmaceutical development. A 2024 study in Green Chemistry evaluated the biodegradability of the compound and found that it undergoes rapid microbial degradation in aquatic environments. This property is crucial for minimizing ecological risks associated with its use, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.

Despite its promising therapeutic potential, challenges remain in the clinical translation of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid. A 2023 analysis in Pharmaceutical Research highlighted the need for further studies to determine its long-term safety and efficacy in diverse patient populations. Additionally, the compound’s metabolic pathways and potential drug interactions require thorough investigation to ensure its safe use in combination therapies.

In conclusion, 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid represents a promising candidate for the development of novel therapeutics due to its unique molecular structure and multifunctional properties. Ongoing research in biomedical science and pharmaceutical chemistry continues to unveil new insights into its mechanisms of action, synthesis, and applications. As the field advances, this compound is likely to play a significant role in addressing unmet medical needs and improving patient outcomes in various disease conditions.

For further information on the synthesis, biological activity, and pharmacological applications of 2,5-Dihydroxy-4-(phenylmethoxy)benzoic Acid, researchers are encouraged to refer to the latest studies published in reputable scientific journals. These resources provide critical data to support the continued exploration and optimization of this compound for therapeutic use.

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